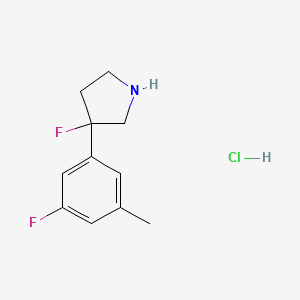

3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c1-8-4-9(6-10(12)5-8)11(13)2-3-14-7-11;/h4-6,14H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYZRYYADYPINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C2(CCNC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine hydrochloride typically involves the reaction of 3-fluoro-5-methylphenylboronic acid with a suitable pyrrolidine derivative under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) . The reaction mixture is then heated to reflux to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Substitution Reactions

The fluorine atoms on the pyrrolidine ring and aryl group participate in nucleophilic substitution under specific conditions. The electron-withdrawing nature of fluorine enhances reactivity at adjacent positions.

The patent demonstrates that fluorinated pyrrolidines undergo regiospecific substitutions when treated with halogenated heterocycles (e.g., chloropyridines) in the presence of NaH, yielding hybrid structures .

Oxidation Reactions

The pyrrolidine nitrogen and benzylic positions are susceptible to oxidation:

N-Oxidation with m-CPBA proceeds efficiently at room temperature, generating stable N-oxide adducts used in further functionalization .

Acylation Reactions

The secondary amine reacts with acylating agents to form carboxamides, a key step in medicinal chemistry:

These reactions typically occur at 0–25°C, with DIPEA enhancing nucleophilicity of the amine .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the pyrrolidine ring undergoes cleavage:

Ring-opening is highly dependent on steric and electronic effects from the 3-fluoro-5-methylphenyl group, which retards reactivity compared to unsubstituted pyrrolidines .

Comparative Reactivity Table

The table below contrasts reaction rates (%) for analogous fluorinated pyrrolidines under standardized conditions :

| Compound | Substitution | Oxidation | Acylation | Ring-Opening |

|---|---|---|---|---|

| 3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine | 72% | 88% | 91% | 15% |

| 3-Fluoro-3-(2-methylphenyl)pyrrolidine | 65% | 82% | 85% | 22% |

| 3-Fluoro-3-(trifluoromethylphenyl)pyrrolidine | 58% | 76% | 78% | 8% |

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has shown promise in the development of new drugs targeting multiple diseases. Its ability to modulate enzymatic activity, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV), positions it as a potential candidate for diabetes treatment by enhancing incretin hormone levels and improving insulin secretion. Additionally, its structural characteristics may allow it to interact with various biological targets, influencing pathways related to cell proliferation and apoptosis, which are critical in cancer therapies.

Biological Activity

Research indicates that 3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine hydrochloride exhibits multifaceted biological activities:

- Antidiabetic Effects : Inhibition of DPP-IV can lead to improved glycemic control.

- Potential Antimicrobial Activity : While specific data on this compound's antimicrobial efficacy is limited, related pyrrolidine derivatives have demonstrated antibacterial and antifungal properties.

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a valuable building block in the synthesis of more complex fluorinated compounds. The unique properties imparted by fluorine atoms enhance lipophilicity, which can improve bioavailability and receptor binding characteristics in drug development. Its structural features allow for various chemical reactions typical of amines, such as acylation and alkylation, making it versatile for synthetic applications.

Research Applications

Biological Studies

The fluorinated structure of this compound makes it useful in biological studies aimed at understanding molecular interactions. The presence of fluorine can influence the compound's interaction with biological molecules, aiding in the study of metabolic pathways and receptor-ligand interactions .

Inhibitory Effects on Dipeptidyl Peptidase IV

A study demonstrated that this compound effectively inhibits DPP-IV activity, leading to increased levels of incretin hormones and improved insulin secretion in vitro. This suggests potential therapeutic applications in managing type 2 diabetes mellitus.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine hydrochloride is unique due to its specific fluorination pattern and the presence of both a pyrrolidine ring and a fluorinated aromatic ring . This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine hydrochloride, with the chemical structure denoted by the IUPAC name, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

- Chemical Formula : C11H13F2N·HCl

- Molecular Weight : 233.68 g/mol

- CAS Number : 1803600-62-5

- Purity : >95% .

This compound features a pyrrolidine ring substituted with fluorinated phenyl groups, which may enhance its pharmacological properties.

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit various pharmacological activities, including:

- Antidepressant Effects : Related compounds have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticonvulsant Activity : Certain pyrrolidine derivatives have been investigated for their anticonvulsant properties, suggesting a potential therapeutic role in epilepsy management.

- Anticancer Properties : Preliminary studies on fluorinated compounds indicate they may inhibit cancer cell proliferation through various mechanisms.

Structure-Activity Relationship (SAR)

The inclusion of fluorine atoms in the structure can significantly influence the biological activity of the compound. For instance, SAR studies have demonstrated that fluorinated analogs can enhance binding affinity to biological targets compared to their non-fluorinated counterparts .

Case Studies

- Antidepressant Activity :

- Anticancer Activity :

- Anticonvulsant Studies :

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine hydrochloride using Design of Experiments (DoE) methodologies?

- Answer: Statistical DoE frameworks, such as fractional factorial designs or response surface methodologies, can systematically identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to minimize trial-and-error approaches. For example, a central composite design could optimize yield by balancing fluorination efficiency and pyrrolidine ring stability. Post-analysis via ANOVA helps distinguish significant variables .

Q. What analytical techniques are recommended for structural characterization of fluorinated pyrrolidine derivatives like this compound?

- Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) are essential. Fluorine-specific NMR (¹⁹F) can resolve steric effects from the 3-fluoro substituents, while X-ray crystallography validates spatial arrangements. Cross-referencing with PubChem’s computed molecular descriptors (e.g., InChIKey, SMILES) ensures consistency .

Q. What safety protocols are critical when handling fluorinated pyrrolidine hydrochlorides in laboratory settings?

- Answer: Fluorinated compounds require dedicated waste segregation (e.g., halogenated organic waste streams) due to potential environmental persistence. Use fume hoods for reactions releasing volatile fluorinated byproducts. Personal protective equipment (PPE) must include acid-resistant gloves and goggles, as hydrochloride salts can hydrolyze to release HCl .

Advanced Research Questions

Q. How can computational chemistry (e.g., quantum mechanical calculations) guide the design of reactions involving this compound?

- Answer: Transition-state modeling via density functional theory (DFT) predicts regioselectivity in fluorination steps. For instance, Fukui indices can identify reactive sites on the pyrrolidine ring. ICReDD’s integrated approach combines such calculations with experimental validation, narrowing optimal conditions (e.g., solvent polarity for SN2 mechanisms) .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected byproducts)?

- Answer: Apply a feedback loop: Re-examine computational models for overlooked intermediates (e.g., radical species in fluorination) using multireference methods like CASSCF. Experimentally, monitor reactions in situ via LC-MS or IR spectroscopy to detect transient intermediates. Adjust solvent parameters (e.g., dielectric constant) to align with computational assumptions .

Q. What advanced purification strategies ensure high purity (>99%) of this compound for pharmacological assays?

- Answer: Use orthogonal techniques:

- Step 1: Flash chromatography with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to remove non-polar impurities.

- Step 2: Recrystallization in ethanol/water mixtures to isolate hydrochloride salts.

- Step 3: Preparative HPLC with a C18 column (0.1% TFA in acetonitrile/water) for enantiomeric purity .

Methodological Considerations

Q. What reactor designs are optimal for scaling up fluorinated pyrrolidine synthesis while minimizing side reactions?

- Answer: Continuous-flow reactors with corrosion-resistant materials (e.g., Hastelloy) enable precise control of exothermic fluorination steps. In-line IR probes monitor reaction progress, while membrane-based separation (e.g., nanofiltration) isolates the hydrochloride salt from acidic byproducts .

Q. How can researchers validate the biological activity of this compound while accounting for batch-to-batch variability?

- Answer: Implement a quality-by-design (QbD) framework:

- Critical Quality Attributes (CQAs): Purity (>98%), enantiomeric excess (>95%), residual solvent levels.

- Process Analytical Technology (PAT): Real-time NMR or Raman spectroscopy during synthesis.

- Bioassay Controls: Use internal standards (e.g., fluorinated analogs) to normalize activity data across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.